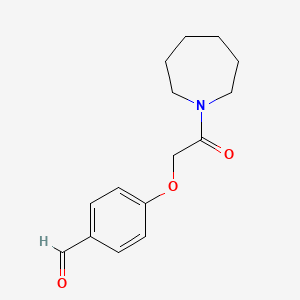![molecular formula C11H14BrNO2S B1287877 1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine CAS No. 950255-92-2](/img/structure/B1287877.png)
1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” is a chemical compound with the molecular formula C11H14BrNO2S . It has an average mass of 290.177 Da and a monoisotopic mass of 288.977203 Da .
Molecular Structure Analysis
The molecular structure of “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a bromophenyl group via a sulfonyl bridge . The compound has a density of 1.6±0.1 g/cm3 .Physical And Chemical Properties Analysis
“1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” has a boiling point of 383.1±44.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 185.5±28.4 °C . The index of refraction is 1.612 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Designing Selective Receptor Ligands
The pyrrolidine ring, a core structure in “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine”, is a versatile scaffold in drug discovery. It’s used to design selective receptor ligands due to its ability to introduce stereochemistry and 3D shape into the molecule, which is crucial for receptor binding . The bromophenyl group can further enhance this selectivity through halogen bonding with the target proteins.
Biotechnology: Enzyme Inhibition Studies
In biotechnology, this compound is valuable for studying enzyme inhibition. The sulfonyl moiety can mimic the transition state of enzymatic reactions, making it a potential inhibitor for enzymes like proteases or esterases. This application is essential for understanding disease mechanisms and developing new therapies .
Pharmacology: Anti-inflammatory and Antimicrobial Agents
The structural features of “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” contribute to its potential as an anti-inflammatory and antimicrobial agent. The bromophenyl group can interact with bacterial proteins, while the sulfonyl group may inhibit inflammatory pathways, offering a dual approach to treating infections and inflammation .
Organic Synthesis: Intermediate for Complex Molecules
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it a building block for synthesizing a variety of biologically active compounds, including natural product analogs and novel pharmaceuticals .
Materials Science: Functional Materials Development
In materials science, “1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine” can be used to develop functional materials. Its molecular structure can be incorporated into polymers or coatings to impart specific properties like increased durability or chemical resistance .
Analytical Chemistry: Chromatographic Standards
Lastly, in analytical chemistry, this compound can be used as a standard in chromatographic methods to calibrate instruments or to develop new analytical techniques, thanks to its unique retention properties and detectability .
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXUSIMXLZYXNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589924 |
Source


|
| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950255-92-2 |
Source


|
| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

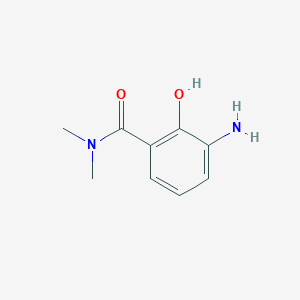
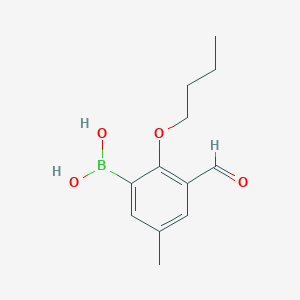


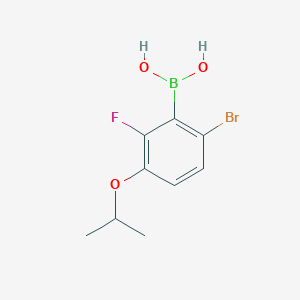
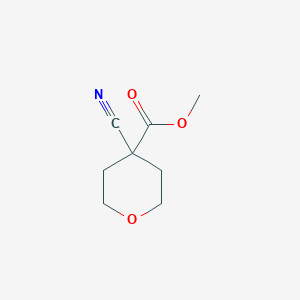



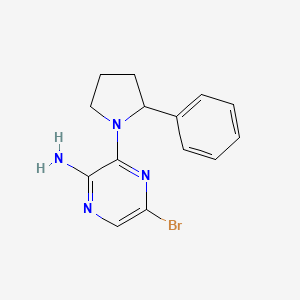
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)
